- Magnetic nanoparticle-supported phosphine gold(I) complex: a highly efficient and recyclable catalyst for the direct reductive amination of aldehydes and ketones, Catalysis Science & Technology (2016, 2016, 6(12), 4554-4564

Cas no 98018-66-7 (N-benzyl-2-chloroaniline)

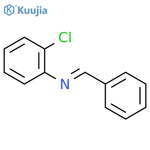

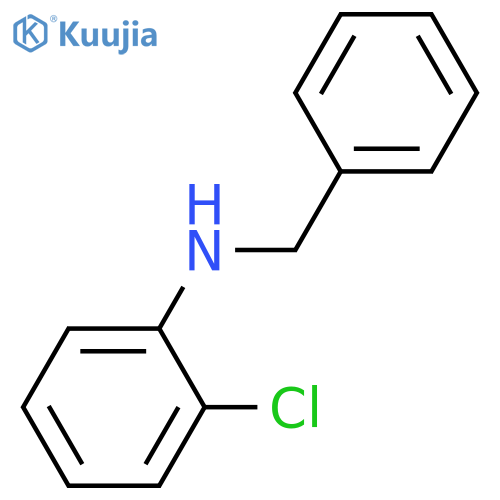

N-benzyl-2-chloroaniline structure

商品名:N-benzyl-2-chloroaniline

N-benzyl-2-chloroaniline 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, N-(2-chlorophenyl)-

- N-BENZYL-N-(2-CHLOROPHENYL)AMINE

- Benzylamine, N-(o-chlorophenyl)- (6CI, 7CI)

- N-(2-Chlorophenyl)benzenemethanamine (ACI)

- 2-Chloro-N-benzylaniline

- N-Benzyl-2-chloroaniline

- N-benzyl-2-chloroaniline

-

- インチ: 1S/C13H12ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2

- InChIKey: RJIRIFJATWTRKR-UHFFFAOYSA-N

- ほほえんだ: ClC1C(NCC2C=CC=CC=2)=CC=CC=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 3

N-benzyl-2-chloroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-145188-0.25g |

N-benzyl-2-chloroaniline |

98018-66-7 | 95% | 0.25g |

$149.0 | 2023-04-20 | |

| Enamine | EN300-145188-10.0g |

N-benzyl-2-chloroaniline |

98018-66-7 | 95% | 10g |

$1654.0 | 2023-04-20 | |

| Enamine | EN300-145188-0.1g |

N-benzyl-2-chloroaniline |

98018-66-7 | 95% | 0.1g |

$105.0 | 2023-04-20 | |

| 1PlusChem | 1P00H73D-500mg |

Benzenemethanamine, N-(2-chlorophenyl)- |

98018-66-7 | 95% | 500mg |

$401.00 | 2024-04-19 | |

| 1PlusChem | 1P00H73D-10g |

Benzenemethanamine, N-(2-chlorophenyl)- |

98018-66-7 | 95% | 10g |

$2107.00 | 2023-12-15 | |

| 1PlusChem | 1P00H73D-50mg |

Benzenemethanamine, N-(2-chlorophenyl)- |

98018-66-7 | 95% | 50mg |

$143.00 | 2024-04-19 | |

| A2B Chem LLC | AI01545-500mg |

Benzenemethanamine, N-(2-chlorophenyl)- |

98018-66-7 | 95% | 500mg |

$535.00 | 2024-07-18 | |

| A2B Chem LLC | AI01545-100mg |

Benzenemethanamine, N-(2-chlorophenyl)- |

98018-66-7 | 95% | 100mg |

$324.00 | 2024-07-18 | |

| 1PlusChem | 1P00H73D-2.5g |

Benzenemethanamine, N-(2-chlorophenyl)- |

98018-66-7 | 95% | 2.5g |

$994.00 | 2023-12-15 | |

| Enamine | EN300-145188-10000mg |

N-benzyl-2-chloroaniline |

98018-66-7 | 95.0% | 10000mg |

$1654.0 | 2023-09-29 |

N-benzyl-2-chloroaniline 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: Magnetite (Fe3O4) (silica coated) , Silver triflate , Silica , Chloro[diphenyl[2-(triethoxysilyl)ethyl]phosphine-κP]gold (supported on silica-coated Fe3O4) Solvents: Dichloromethane ; 10 min, rt

1.2 Reagents: Hantzsch ester ; 3 h, rt

1.2 Reagents: Hantzsch ester ; 3 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: Silver triflate , Chloro(triphenylphosphine)gold Solvents: Dichloromethane ; 10 min, rt

1.2 Reagents: Hantzsch ester ; 3 h, rt

1.2 Reagents: Hantzsch ester ; 3 h, rt

リファレンス

- Direct reductive amination of aromatic aldehydes catalyzed by gold(I) complex under transfer hydrogenation conditions, Chemical Communications (Cambridge, 2011, 47(23), 6605-6607

合成方法 3

はんのうじょうけん

1.1 30 min, rt

1.2 Reagents: Pinacolborane ; 12 h, rt

1.2 Reagents: Pinacolborane ; 12 h, rt

リファレンス

- Catalyst- and solvent-free efficient access to N-alkylated amines via reductive amination using HBpin, Organic & Biomolecular Chemistry (2020, 2020, 18(20), 3853-3857

合成方法 4

はんのうじょうけん

1.1 Catalysts: Silver , Iron chloride (FeCl3) Solvents: o-Xylene ; 18 h, reflux

リファレンス

- γ-Alumina-Supported Silver Cluster for N-Benzylation of Anilines with Alcohols, ChemCatChem (2009, 2009, 1(4), 497-503

合成方法 5

はんのうじょうけん

1.1 Reagents: Oxygen , Cesium hydroxide Catalysts: Manganese oxide (MnO2) ; 24 h, 135 °C

1.2 Solvents: Ethyl acetate

1.2 Solvents: Ethyl acetate

リファレンス

- Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air, Organic Letters (2011, 2011, 13(23), 6184-6187

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Catalysts: Iron chloride (FeCl) , 2-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-pyridinyl]-1H-benzimidazole Solvents: Toluene ; 36 h, 110 °C

リファレンス

- Iron-catalyzed N-alkylation of aromatic amines via borrowing hydrogen strategy, Journal of Coordination Chemistry (2021, 2021, , 4-6

合成方法 7

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ; 1 MPa, 150 °C

リファレンス

- Cobalt nanoparticles supported on N-doped mesoporous carbon as highly efficient catalyst for synthesis of aromatic amines, Journal of Colloid and Interface Science (2017, 2017, , 231-240

合成方法 8

はんのうじょうけん

1.1 Catalysts: Oxygen , Cesium hydroxide, monohydrate Solvents: Mesitylene ; 24 h, 140 °C

リファレンス

- Insight into O2-Promoted Base-Catalyzed N-Alkylation of Amines with Alcohols, European Journal of Organic Chemistry (2015, 2015, 2015(13), 2972-2977

合成方法 9

はんのうじょうけん

1.1 Reagents: Pyridine , Potassium tert-butoxide Solvents: Toluene ; 12 h, 135 °C

リファレンス

- Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions, Chemical Communications (Cambridge, 2020, 56(88), 13607-13610

合成方法 10

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][N-(5-methyl-2-pyridinyl-κN)-P,P-diphenylphospho… Solvents: Diglyme ; 24 h, 70 °C

リファレンス

- New Iridium Catalysts for the Efficient Alkylation of Anilines by Alcohols under Mild Conditions, Chemistry - A European Journal (2010, 2010, 16(44), 13193-13198

合成方法 11

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol ; 8 h, 3 MPa, 80 °C

リファレンス

- Selective and recyclable rhodium nanocatalysts for the reductive N-alkylation of nitrobenzenes and amines with aldehydes, RSC Advances (2015, 2015, 5(70), 56936-56941

合成方法 12

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Toluene ; 24 h, 130 °C

リファレンス

- [(PPh3)2NiCl2]-Catalyzed C-N Bond Formation Reaction via Borrowing Hydrogen Strategy: Access to Diverse Secondary Amines and Quinolines, Journal of Organic Chemistry (2021, 2021, 86(9), 6994-7001

合成方法 13

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Catalysts: Zinc nitrate Solvents: Toluene ; 36 h, 140 °C

リファレンス

- Zinc-Catalyzed N-Alkylation of Aromatic Amines with Alcohols: A Ligand-Free Approach, Advanced Synthesis & Catalysis (2020, 2020, 362(20), 4409-4414

合成方法 14

はんのうじょうけん

1.1 Catalysts: Ruthenium dioxide (nickel complex supported on SBA-15) Solvents: Toluene ; 24 h, 120 °C

リファレンス

- Highly Selective Synergistic N-Alkylation of Amines with ROH Catalyzed by Nickel-Ruthenium, ACS Sustainable Chemistry & Engineering (2022, 2022, 10(26), 8342-8349

合成方法 15

はんのうじょうけん

1.1 Catalysts: Potassium hydroxide , Carbon nitride (C3N4) Solvents: Toluene ; 18 h, 130 °C

リファレンス

- Pyridinic-nitrogen on ordered mesoporous carbon: A versatile NAD(P)H mimic for borrowing-hydrogen reactions, Journal of Catalysis (2023, 2023, , 80-98

合成方法 16

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Catalysts: 1658434-87-7 Solvents: Diglyme ; 24 h, 70 °C; 70 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- New Iridium Catalysts for the Selective Alkylation of Amines by Alcohols under Mild Conditions and for the Synthesis of Quinolines by Acceptor-less Dehydrogenative Condensation, Chemistry - A European Journal (2014, 2014, 20(41), 13279-13285

合成方法 17

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (Cu2O) , Tetrabutylammonium bromide , Silica Solvents: Water ; 1.5 h, 100 °C

リファレンス

- SiO2-Cu2O: An efficient and recyclable heterogeneous catalyst for N-benzylation of primary and secondary amines, Cuihua Xuebao (2014, 2014, 35(3), 444-450

合成方法 18

はんのうじょうけん

1.1 Catalysts: Indium zinc sulfide (In2ZnS4) (nanocomposite with carbon quantum dots) ; 18 h

リファレンス

- Replacement of Pd nanoparticles: Hydrogenation promoted by frustrated Lewis acid-base pairs in carbon quantum dots, Journal of Catalysis (2020, 2020, , 304-310

合成方法 19

はんのうじょうけん

1.1 Reagents: Ammonia borane Catalysts: Palladium, compd. with platinum (Fe3O4 supported) Solvents: Methanol ; rt

1.2 Reagents: Acetic acid Solvents: Methanol ; 6 s, 40 psi, rt

1.2 Reagents: Acetic acid Solvents: Methanol ; 6 s, 40 psi, rt

リファレンス

- Simple reversible fixation of a magnetic catalyst in a continuous flow system: ultrafast reduction of nitroarenes and subsequent reductive amination using ammonia borane, Catalysis Science & Technology (2020, 2020, 10(4), 944-949

合成方法 20

はんのうじょうけん

1.1 Catalysts: Tetrabutylammonium fluoride , Zinc , Potassium fluoride , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Water ; 48 h, 90 °C

リファレンス

- Selective C-C bonds formation, N-alkylation and benzo[d]imidazoles synthesis by a recyclable zinc composite, Chinese Chemical Letters (2022, 2022, 33(1), 266-270

合成方法 21

はんのうじょうけん

1.1 Reagents: Sodium borohydride Catalysts: Samarium, tris[tetrahydroborato(1-)-H,H′]-, (OC-6-11)-, compd. with tetrahydrofu… Solvents: Tetrahydrofuran ; 3 h, 60 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Samarium borohydride as effective reagent for synthesis of various imines and secondary amines, Journal of Modern Chemistry & Chemical Technology (2018, 2018, 9(1), 21-50

合成方法 22

はんのうじょうけん

1.1 Solvents: Acetic acid ; 30 min, rt; rt → 0 °C

1.2 Reagents: Sodium borohydride ; 5 min, 0 °C

1.3 Solvents: Water

1.2 Reagents: Sodium borohydride ; 5 min, 0 °C

1.3 Solvents: Water

リファレンス

- para-Selective C-H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis, Journal of the American Chemical Society (2019, 2019, 141(16), 6719-6725

合成方法 23

はんのうじょうけん

1.1 Catalysts: Alumina (complexes with Pt-Sn) , Platinum, compd. with tin (1:3) (γ-alumina-supported) ; 32 h, 145 °C

リファレンス

- Scalable synthesis of secondary and tertiary amines by heterogeneous Pt-Sn/γ-Al2O3 catalyzed N-alkylation of amines with alcohols, Tetrahedron (2016, 2016, 72(51), 8516-8521

合成方法 24

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Catalysts: Carbon Solvents: Toluene ; 24 h, 130 °C

リファレンス

- Carbon-catalysed reductive hydrogen atom transfer reactions, Nature Communications (2015, 2015, , 1-6478

合成方法 25

はんのうじょうけん

1.1 Catalysts: Gold , Titania Solvents: Toluene ; 33 h, 120 °C

リファレンス

- Direct One-Pot Reductive N-Alkylation of Nitroarenes by using Alcohols with Supported Gold Catalysts, Chemistry - A European Journal (2011, 2011, 17(26), 7172-7177

合成方法 26

はんのうじょうけん

1.1 Catalysts: Alumina , Platinum alloy, nonbase, Pt,Sn Solvents: o-Xylene ; 24 h, 145 °C

リファレンス

- Pt-Sn/γ-Al2O3-Catalyzed Highly Efficient Direct Synthesis of Secondary and Tertiary Amines and Imines, Chemistry - A European Journal (2011, 2011, 17(47), 13308-13317

合成方法 27

はんのうじょうけん

1.1 Reagents: Tetramethyldisilazane Catalysts: Indium triiodide Solvents: Toluene ; 1 h, 100 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Indium-catalyzed reduction of secondary amides with a hydrosiloxane leading to secondary amines, Tetrahedron Letters (2015, 2015, 56(46), 6448-6451

合成方法 28

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Catalysts: Copper Solvents: Toluene ; 24 h, 180 °C

リファレンス

- Alcohol Amination Catalyzed by Copper Powder as a Self-Supported Catalyst, ChemSusChem (2019, 2019, 12(13), 3185-3191

N-benzyl-2-chloroaniline Raw materials

- N-(2-chlorophenyl)benzamide

- Benzyl alcohol

- Benzaldehyde

- Benzenamine, 2-chloro-N-(phenylmethylene)-, (E)-

N-benzyl-2-chloroaniline Preparation Products

N-benzyl-2-chloroaniline 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

98018-66-7 (N-benzyl-2-chloroaniline) 関連製品

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬